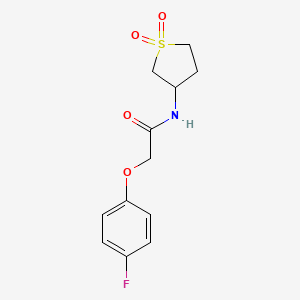

3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

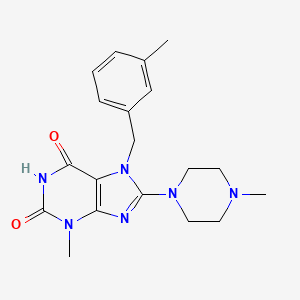

3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, also known as EF5, is a chemical compound that has gained significant attention in scientific research. EF5 is a hypoxia-selective nitroaromatic compound that has been used as a marker for identifying hypoxic regions in tumors.

Scientific Research Applications

Facile Synthesis and Chemical Transformations

Quinazoline derivatives are synthesized through various methods, including the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate, leading to novel thioxo derivatives with potential in diverse chemical transformations (Mrkvička et al., 2010). Another approach involves the synthesis from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a catalyst, representing a green protocol that underscores the importance of sustainable chemistry in the development of these compounds (Patil et al., 2009).

Potential in Drug Development

Quinazoline-2,4(1H,3H)-diones serve as crucial intermediates in the synthesis of numerous commercially available drugs. Their wide importance is highlighted by their use as key building blocks in developing medications like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The search for safe and environmentally friendly synthesis methods remains a significant focus, aiming to develop practical and convenient synthetic methods that utilize nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Applications in Herbicide Development

Exploring novel herbicides led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, demonstrating significant herbicidal activity against both broadleaf and monocotyledonous weeds. This research indicates the potential of these compounds in agricultural applications, offering new avenues for weed control with excellent crop selectivity (Wang et al., 2014).

Photophysical Properties for Viscosity Detection

The development of viscosity-sensitive fluorescent probes utilizes substituted 2-phenylbenzo[g]quinoxaline derivatives. These compounds, through their fluorescence properties in response to varied viscosity, reveal the potential use in detecting and measuring viscosity, playing a crucial role in understanding dynamic biological systems (Wang et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Cyclization of the intermediate to form the final product." ] } | |

CAS RN |

899900-76-6 |

Product Name |

3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C23H19FN2O2 |

Molecular Weight |

374.415 |

IUPAC Name |

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |

InChI Key |

DFJLZPFPJLRDDJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)